1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its diverse applications in chemistry and biology. It has a molecular formula of and a molecular weight of approximately . The compound features several functional groups, including a chloro group, a trifluoromethylthio group, and a propanone moiety, which contribute to its unique chemical properties and potential applications in various fields, such as pharmaceuticals and agrochemicals.
The compound can be synthesized from readily available precursors through various chemical reactions. Its structural complexity allows it to serve as a versatile building block in organic synthesis.
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is classified as an organic halide due to the presence of chlorine atoms. It also falls under the category of ketones due to the carbonyl functional group present in its structure.
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from simpler organic precursors. A common method includes:
The reaction conditions must be carefully controlled to optimize yield and selectivity. Continuous flow processes may be employed in industrial settings to enhance efficiency and product consistency .
The molecular structure of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be represented by its canonical SMILES notation: CC(=O)C(C1=CC=C(C=C1Cl)C(S(=O)(=O)F)F)Cl
.
PFPLVWTYVIJXLF-UHFFFAOYSA-N
This structure indicates the presence of multiple functional groups that influence its reactivity and potential biological activity .
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives that may possess distinct biological activities.
The mechanism of action for 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one primarily involves its reactivity towards biological targets. The chloromethyl and trifluoromethylthio groups are crucial for:
Research into these interactions is ongoing to elucidate its potential therapeutic effects.
The physical properties of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one include:
Key chemical properties include:
Relevant data on boiling point, melting point, and density are often not specified but are essential for practical applications in laboratory settings .
The applications of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one are diverse:
Continued research into its biological activity may reveal further applications in medicinal chemistry and agrochemical formulations.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4